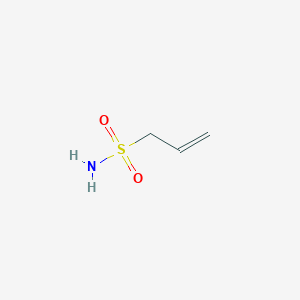
4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid
Descripción general
Descripción
4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dihydropyridine core with hydroxyl and carboxylic acid functional groups, as well as a methoxybenzyl ether substituent.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-hydroxy-1,4-dihydropyridine-2-carboxylic acid as the core structure.
Esterification: The carboxylic acid group is first converted to an ester using methanol in the presence of a strong acid catalyst.
Etherification: The resulting ester is then reacted with 4-methoxybenzyl chloride to introduce the methoxybenzyl ether group. This step is usually performed under basic conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch process where each step is carried out sequentially in separate reaction vessels.
Continuous Process: For large-scale production, a continuous process can be employed where the reaction mixture flows through a series of reactors, each optimized for a specific step of the synthesis.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or Dess-Martin periodinane.
Reduction: The dihydropyridine ring can be reduced to a pyridine ring using reducing agents like lithium aluminum hydride.
Substitution: The methoxybenzyl ether group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Dess-Martin periodinane, dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products Formed:
Oxidation: 4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-one.
Reduction: 4-Hydroxy-5-((4-methoxybenzyl)oxy)pyridine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate enzyme mechanisms or pathways. Medicine: Industry: The compound could be used in the manufacture of advanced materials, such as polymers or coatings, due to its functional groups.
Mecanismo De Acción
The mechanism by which 4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.
Molecular Targets and Pathways:
Enzymes: Potential targets include enzymes involved in metabolic pathways or signal transduction.
Receptors: The compound may bind to specific receptors, altering cellular responses.
Comparación Con Compuestos Similares
Pyridine Derivatives: Other dihydropyridine and pyridine derivatives with similar functional groups.
Benzyl Ethers: Compounds with benzyl ether substituents.
Uniqueness:
The presence of both hydroxyl and carboxylic acid groups on the dihydropyridine ring, along with the methoxybenzyl ether substituent, makes this compound unique compared to other similar structures.
Propiedades
IUPAC Name |
4-hydroxy-5-[(4-methoxyphenyl)methoxy]-1,4-dihydropyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-19-10-4-2-9(3-5-10)8-20-13-7-15-11(14(17)18)6-12(13)16/h2-7,12,15-16H,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRUEZHLKZUQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CNC(=CC2O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138210 | |
| Record name | 2-Pyridinecarboxylic acid, 1,4-dihydro-4-hydroxy-5-[(4-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632286-08-8 | |
| Record name | 2-Pyridinecarboxylic acid, 1,4-dihydro-4-hydroxy-5-[(4-methoxyphenyl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632286-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 1,4-dihydro-4-hydroxy-5-[(4-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-Chloro-6-(3-iodo-benzylamino)-purin-9-yl]-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B3244685.png)






![Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3244745.png)


